molecular formula C7H9BrN2 B3176923 (R)-1-(5-Bromopyridin-3-yl)ethanamine CAS No. 1212905-37-7

(R)-1-(5-Bromopyridin-3-yl)ethanamine

Cat. No. B3176923
CAS RN: 1212905-37-7
M. Wt: 201.06
InChI Key: JVXAQAZTSXAUQX-RXMQYKEDSA-N
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Description

(R)-1-(5-Bromopyridin-3-yl)ethanamine, also known as 5-bromo-3-pyridineethanamine, is an organic compound that has a variety of uses in scientific research, ranging from synthesizing other compounds to studying its biochemical and physiological effects. This compound is of particular interest due to its unique structure, which includes both an amine group and a bromine atom. The following paper will discuss the synthesis of this compound, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

(R)-1-(5-Bromopyridin-3-yl)ethanamine has a variety of scientific research applications. It has been used as a precursor for the synthesis of other compounds, such as 2-amino-5-bromopyridine, which is a useful reagent in organic synthesis. It has also been used as a ligand for transition metal complexes, and as a catalyst for the hydrolysis of esters. Additionally, it has been used as a model compound to study the reactivity of bromine-containing molecules.

Mechanism of Action

The mechanism of action of (R)-1-(5-Bromopyridin-3-yl)ethanamine is not well understood. However, it is known to interact with proteins and other molecules through hydrogen bonding and electrostatic interactions. Additionally, it is thought to interact with enzymes and other proteins through covalent bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(5-Bromopyridin-3-yl)ethanamine are not well understood. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. Additionally, it has been shown to have a stimulatory effect on the enzyme adenosine triphosphatase, which is involved in the production of energy in cells.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-1-(5-Bromopyridin-3-yl)ethanamine in laboratory experiments include its low cost and its ability to react with a variety of substrates. Additionally, its unique structure makes it a useful tool for studying the reactivity of bromine-containing molecules. The main limitation of this compound is its instability, which can make it difficult to store or transport.

Future Directions

For research involving (R)-1-(5-Bromopyridin-3-yl)ethanamine include further studies of its biochemical and physiological effects, its interaction with enzymes and other proteins, and its potential applications in drug design and development. Additionally, further research could be conducted to study its reactivity with different substrates and its ability to catalyze various reactions. Finally, further studies could be conducted to explore the potential of this compound as a therapeutic agent.

properties

IUPAC Name

(1R)-1-(5-bromopyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXAQAZTSXAUQX-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Bromopyridin-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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